methyl 4-(2-phenoxyethanesulfonamido)benzoate
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Overview
Description
Methyl 4-(2-phenoxyethanesulfonamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a phenoxyethanesulfonamido group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-phenoxyethanesulfonamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-aminobenzoate.
Sulfonation: The next step involves the sulfonation of the phenoxyethane group. This is achieved by reacting phenoxyethanol with chlorosulfonic acid to form phenoxyethanesulfonyl chloride.
Coupling Reaction: Finally, the phenoxyethanesulfonyl chloride is reacted with methyl 4-aminobenzoate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as described above. the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-phenoxyethanesulfonamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoate and phenoxyethanesulfonamido groups.
Reduction: Reduced derivatives, including the formation of primary amines.
Substitution: Substituted benzoate derivatives with various functional groups replacing the sulfonamido group.
Scientific Research Applications
Methyl 4-(2-phenoxyethanesulfonamido)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-(2-phenoxyethanesulfonamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 4-(2-phenoxyethanesulfonamido)benzoate can be compared with other similar compounds, such as:
Methyl 4-(phenoxysulfonyl)benzoate: Similar structure but lacks the ethane linkage.
Methyl 4-(2-formylphenoxy)benzoate: Contains a formyl group instead of the sulfonamido group.
Methyl benzoate: A simpler ester without the additional functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 4-(2-phenoxyethylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-21-16(18)13-7-9-14(10-8-13)17-23(19,20)12-11-22-15-5-3-2-4-6-15/h2-10,17H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQYCLDVNGGARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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